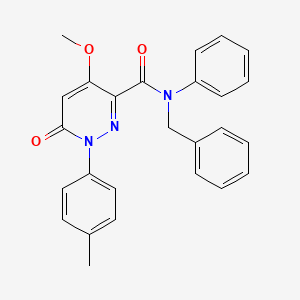

N-benzyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

N-benzyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide characterized by:

Properties

IUPAC Name |

N-benzyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c1-19-13-15-22(16-14-19)29-24(30)17-23(32-2)25(27-29)26(31)28(21-11-7-4-8-12-21)18-20-9-5-3-6-10-20/h3-17H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQPBLGNTBQGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a dihydropyridazine core, which is known for various biological activities. The presence of methoxy and benzyl substituents contributes to its pharmacological profile.

Research indicates that compounds with a similar structure often exhibit activity through several mechanisms:

- Cholinesterase Inhibition : Compounds with similar moieties have been shown to inhibit acetylcholinesterase (AChE), an enzyme essential for neurotransmitter regulation. For instance, derivatives containing benzyl groups have demonstrated significant inhibition of both electric eel AChE and human AChE with varying IC50 values, which measure the potency of the inhibitor .

- Neuroprotective Effects : Some studies suggest that related compounds can protect against neurotoxicity induced by beta-amyloid peptides and oxidative stress, potentially through antioxidant mechanisms and modulation of signaling pathways like Nrf2 .

- Antimicrobial Activity : There is evidence that certain derivatives possess antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity | IC50 Value (nM) | Reference |

|---|---|---|

| AChE Inhibition | 200 (eeAChE) | |

| Neuroprotection | Varies | |

| Antimicrobial | Varies |

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress, it was found that certain derivatives could significantly reduce cell death by enhancing antioxidant defenses and inhibiting apoptosis pathways. The mechanism involved upregulation of Nrf2-related genes, which are crucial for cellular defense against oxidative damage .

Study 2: Cholinesterase Inhibition

Another research effort focused on the cholinesterase inhibitory potential of benzyl-substituted pyridazine derivatives. The study reported that these compounds effectively inhibited AChE, with some achieving IC50 values in the low nanomolar range. This suggests their potential utility in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

The compound’s analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

Table 1: Structural and Molecular Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., trifluoromethoxy) : Found in , these groups reduce electron density, improving metabolic stability and resistance to oxidation .

- Steric Bulk : The target compound’s dual N-aryl groups (benzyl and phenyl) may hinder binding to flat active sites compared to analogs with smaller substituents (e.g., methyl in ) .

Implications for Drug Design

- Lipophilicity : The target compound’s aromatic substituents (benzyl, phenyl) suggest higher logP values than analogs with polar groups (e.g., trifluoromethoxy), impacting membrane permeability .

- Synthetic Accessibility : Analogs with fewer substituents (e.g., ) are synthetically simpler but may lack target specificity.

- Bioisosteric Potential: The tetrazole-containing analog in (CAS 2034318-74-4) demonstrates how heterocyclic replacements (tetrazole for carboxamide) can modulate solubility and binding .

Research Findings and Limitations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide?

- Methodology : Optimize the reaction using a two-step approach:

Coupling Reactions : Employ Cs₂CO₃ as a base in dry DMF to facilitate nucleophilic substitution or condensation reactions, ensuring high yields (e.g., 70–85%) under inert conditions .

Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure compound. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology : Combine:

- ¹H/¹³C NMR : Assign peaks for the dihydropyridazine core (e.g., δ 6.8–7.5 ppm for aromatic protons) and methoxy/methyl groups (δ 3.2–3.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (if present) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using single-crystal diffraction data (e.g., as demonstrated for analogous pyridazine derivatives in Acta Crystallographica studies) .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals and assign proton-carbon correlations, particularly for the dihydropyridazine ring .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate electronic environments .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Methodology :

- In Vitro Assays :

- Antioxidant Activity : Use DPPH radical scavenging or ferrozine-based metal chelation assays (IC₅₀ calculations) .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS in cell lysates after 24-hour exposure .

Q. How do substituents (e.g., methoxy, benzyl) influence the compound’s physicochemical properties?

- Methodology :

- LogP Measurement : Determine lipophilicity using shake-flask HPLC (compare with computational predictions via ChemAxon) .

- Solubility Studies : Perform phase-solubility analysis in PBS (pH 7.4) and correlate with hydrogen-bonding capacity (HPLC retention times) .

- Thermal Stability : Assess decomposition temperatures via TGA-DSC to link substituent effects with thermal resilience .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers during pilot-scale synthesis .

- Asymmetric Catalysis : Optimize Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enhance stereoselectivity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental LogP values?

- Methodology :

- Parameter Calibration : Refine force fields (e.g., GAFF2) using experimental LogP data from structurally similar compounds .

- QSAR Modeling : Develop regression models incorporating Hammett constants (σ) of substituents to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.